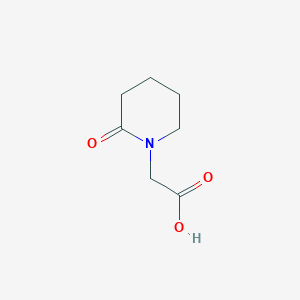

(2-Oxopiperidin-1-yl)acetic acid

Overview

Description

- (2-Oxopiperidin-1-yl)acetic acid is a heterocyclic compound with the molecular formula C₇H₁₁NO₃ .

- It is also known as 2-(2-oxopiperidin-1-yl)acetic acid .

- The compound is used in pharmaceutical research and has applications in drug design.

Synthesis Analysis

- The synthesis of (2-Oxopiperidin-1-yl)acetic acid involves several steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine.

- An efficient eight-step procedure has been developed for its preparation.

- Notably, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere, resulting in the construction of two lactams.

Molecular Structure Analysis

- The compound contains a six-membered piperidine ring with one nitrogen atom and five carbon atoms.

- Its IUPAC name is 2-(2-oxopiperidin-1-yl)acetic acid .

- The molecular weight is 157.17 g/mol .

Chemical Reactions Analysis

- The compound can participate in various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination.

- These reactions are essential for the synthesis of substituted piperidines and related derivatives.

Physical And Chemical Properties Analysis

- Not Available : Unfortunately, specific physical and chemical properties data for this compound are not readily accessible.

Scientific Research Applications

-

Stereoselective Synthesis and Applications of Spirocyclic Oxindoles

- Field : Organic and Medicinal Chemistry .

- Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

- Methods of Application : This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

- Results or Outcomes : It highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

-

Antioxidant Peptides

- Field : Food Science, Pharmaceuticals, and Cosmetics .

- Application Summary : Antioxidant peptides are currently a hotspot in these fields. The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are the pivotal areas of research .

- Methods of Application : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .

- Results or Outcomes : After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

-

Material-specific Binding Peptides

- Field : Material Science, Biocatalysis, Medicine, and Environmental Monitoring .

- Application Summary : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- Methods of Application : Progress has been fuelled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .

- Results or Outcomes : The use of MBPs in material science applications has transformative power for various industrial applications, including agriculture with a focus on plant health, biocatalysis, medicine, and environmental monitoring .

-

2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride

- Field : Proteomics Research .

- Application Summary : This compound, which is similar to “(2-Oxopiperidin-1-yl)acetic acid”, is used in proteomics research .

- Methods of Application : The specific methods of application are not provided in the source, but it is likely used in various experimental procedures related to proteomics .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

-

Material-specific binding peptides empower sustainable innovations

- Field : Plant Health, Biocatalysis, Medicine and Microplastic Quantification .

- Application Summary : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- Methods of Application : Progress has been fuelled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .

- Results or Outcomes : The use of MBPs in material science applications has transformative power for various industrial applications, including agriculture with a focus on plant health, biocatalysis, medicine, and environmental monitoring .

-

2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride

- Field : Proteomics Research .

- Application Summary : This compound, which is similar to “(2-Oxopiperidin-1-yl)acetic acid”, is used in proteomics research .

- Methods of Application : The specific methods of application are not provided in the source, but it is likely used in various experimental procedures related to proteomics .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

- The compound is classified as an irritant.

- Safety precautions include handling it with care and avoiding contact with skin, eyes, and mucous membranes.

Future Directions

- Further research is needed to explore potential applications of (2-Oxopiperidin-1-yl)acetic acid in drug development and other fields.

properties

IUPAC Name |

2-(2-oxopiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYYGCNRZKZWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396043 | |

| Record name | (2-oxopiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxopiperidin-1-yl)acetic acid | |

CAS RN |

72253-28-2 | |

| Record name | (2-oxopiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopiperidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

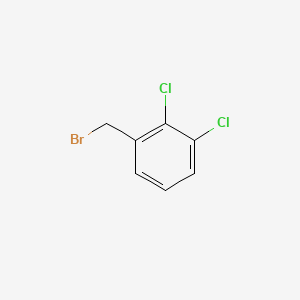

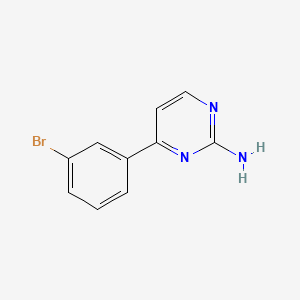

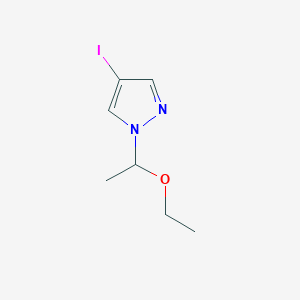

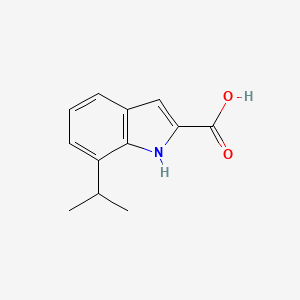

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.